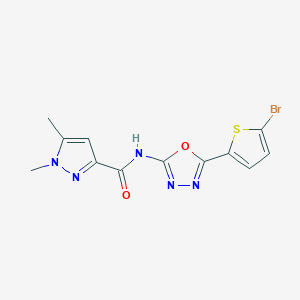

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN5O2S/c1-6-5-7(17-18(6)2)10(19)14-12-16-15-11(20-12)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSHESAOPBIYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures. The bromothiophene derivative can be synthesized through bromination of thiophene, followed by the formation of the oxadiazole ring through cyclization reactions. The pyrazole ring can be constructed using methods such as the Knorr pyrazole synthesis, which involves the reaction of hydrazines with β-diketones or β-ketoesters.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles or oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit notable anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma and breast cancer. The mechanism often involves the disruption of cellular processes crucial for cancer cell survival, suggesting that N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide may also possess similar properties .

Inhibition of Ryanodine Receptors

This compound is being investigated for its potential as an insecticide through its action on ryanodine receptors in insects. Disruption of these receptors leads to paralysis and death in pests such as the diamondback moth (Plutella xylostella), which is a major agricultural pest . The specificity of this action could allow for targeted pest control with reduced impact on non-target species.

Agricultural Applications

Insecticidal Properties

The primary application of this compound lies in its potential use as an insecticide. Its structural features suggest that it may be effective against a range of agricultural pests. In laboratory settings, it has demonstrated efficacy against the diamondback moth, making it a candidate for development into a commercial insecticide .

Material Science

Polymer Chemistry

Due to the presence of the oxadiazole and pyrazole groups, this compound could be utilized in the synthesis of advanced materials with specific optical or electronic properties. The incorporation of such moieties into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials. Research into similar compounds has shown promising results in creating materials with tailored properties for applications in electronics and photonics .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through apoptosis induction in cancer cells | Development of new cancer therapies |

| Agricultural Science | Insecticidal properties targeting ryanodine receptors | Effective pest control |

| Material Science | Use in polymer synthesis for enhanced optical/electronic properties | Development of advanced materials |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole-Oxadiazole Derivatives

The target compound’s structure can be compared to related pyrazole-oxadiazole hybrids (Table 1):

Table 1: Structural Comparison of Pyrazole-Oxadiazole Derivatives

- The 5-bromothiophene moiety is shared with 4k , suggesting similar halogen-mediated target interactions. Unlike 4k’s aminosulfonylphenyl group, the target compound’s oxadiazole linker may improve metabolic stability due to reduced susceptibility to hydrolysis .

Comparative Analysis of Physicochemical Properties

Table 2: Estimated Physicochemical Properties

- Key Observations: The target compound’s lower molecular weight (~372 vs. 596 in 4k) may enhance bioavailability. The bromothiophene group increases LogP (lipophilicity) compared to non-halogenated analogs , favoring membrane permeability but reducing aqueous solubility.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A brominated thiophene ring

- An oxadiazole ring

- A pyrazole moiety with a carboxamide functional group

The molecular formula is with a molecular weight of approximately 307.16 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Anticancer Activity : Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells .

- Antimicrobial Properties : The presence of the oxadiazole and pyrazole moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus .

- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of 5-bromothiophene Derivative : Bromination of thiophene derivatives to introduce the bromine atom.

- Oxadiazole Ring Formation : Cyclization reactions involving hydrazine derivatives to form the oxadiazole ring.

- Final Acetylation : The introduction of the carboxamide group through acetylation reactions.

Biological Activity Data

The following table summarizes key findings related to the biological activities of the compound and its analogs:

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of pyrazole derivatives on glioma cells, showing that certain compounds induced significant apoptosis and cell cycle arrest . The mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS).

- Antimicrobial Activity Assessment : Another study focused on testing various pyrazole derivatives against bacterial strains, revealing that compounds with specific substituents exhibited potent antibacterial effects . These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

- Anti-inflammatory Mechanisms : Research demonstrated that certain pyrazole compounds effectively reduced inflammation in animal models by inhibiting inflammatory mediators . This suggests their potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with heterocyclic intermediates. A common approach includes:

Formation of the oxadiazole core : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH₂Cl) in the presence of K₂CO₃ and DMF at room temperature .

Coupling with bromothiophene : Introducing the 5-bromothiophen-2-yl moiety via nucleophilic substitution or cross-coupling reactions.

Final carboxamide assembly : Utilizing coupling agents (e.g., EDC/HOBt) to link the pyrazole-carboxamide group.

Q. Key Parameters to Monitor :

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Solvent | DMF, THF, or toluene | Solubility and reaction efficiency |

| Base | K₂CO₃, Et₃N | Facilitate deprotonation |

| Temperature | Room temp. to 80°C | Control reaction kinetics |

| Reaction Time | 4–24 hours | Ensure completion |

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer: Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and regiochemistry .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : Verify molecular weight and detect byproducts.

- Thin-Layer Chromatography (TLC) : Monitor reaction progress in real-time .

Q. Data Interpretation Tips :

- Compare NMR shifts with predicted values using computational tools (e.g., ChemDraw).

- Use HPLC retention times to identify impurities; optimize mobile-phase gradients for resolution .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer: Begin with in vitro assays to screen for bioactivity:

Antimicrobial Activity :

- Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

Anticancer Screening :

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Enzyme Inhibition :

- Target-specific assays (e.g., kinase inhibition) using fluorescence-based protocols.

Q. Controls Required :

| Control Type | Purpose |

|---|---|

| Positive (e.g., Doxorubicin) | Validate assay sensitivity |

| Negative (DMSO vehicle) | Rule out solvent toxicity |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters:

- Factors to Test : Solvent polarity, catalyst loading, temperature.

- Response Variables : Yield, purity (HPLC), reaction time.

Q. Example Optimization Workflow :

Screening Design (Plackett-Burman) : Identify critical factors.

Response Surface Methodology (RSM) : Model interactions (e.g., solvent vs. temperature) .

Validation : Confirm optimal conditions in triplicate.

Case Study : achieved 72% yield using DMF/K₂CO₃ at RT; increasing temperature to 50°C may enhance kinetics but risk side reactions.

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies through:

Meta-Analysis : Compare assay protocols (e.g., cell line variability, incubation time).

Dose-Response Repetition : Test conflicting concentrations with stricter controls.

Mechanistic Profiling : Use transcriptomics/proteomics to identify off-target effects .

Q. Common Pitfalls :

- Variability in cell passage number or bacterial strain genotype.

- Inconsistent compound solubilization (e.g., DMSO concentration).

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

Methodological Answer: Leverage in silico tools:

Q. Validation Steps :

Q. How to design experiments to elucidate its mechanism of action in complex biological systems?

Methodological Answer: Adopt a multi-omics approach:

Transcriptomics (RNA-seq) : Identify differentially expressed genes post-treatment.

Proteomics (LC-MS/MS) : Map protein interaction networks.

Metabolomics (NMR/GC-MS) : Track metabolic pathway disruptions.

Q. Integration Strategy :

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

Scaffold Modification : Systematically alter substituents (e.g., bromothiophene → chlorothiophene).

Bioisosteric Replacement : Swap oxadiazole with thiadiazole to assess tolerance .

3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate structural features with activity .

Q. Key SAR Parameters :

| Structural Feature | Biological Impact |

|---|---|

| Bromine position | Influences target binding affinity |

| Pyrazole methylation | Modulates metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.